molecular formula C22H20O5 B1314094 3,4-Bis(benzyloxy)-5-methoxybenzoic acid CAS No. 70845-73-7

3,4-Bis(benzyloxy)-5-methoxybenzoic acid

Cat. No. B1314094
CAS RN: 70845-73-7
M. Wt: 364.4 g/mol
InChI Key: NAMUJFYSOGQDCY-UHFFFAOYSA-N
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Description

“3,4-Bis(benzyloxy)-5-methoxybenzoic acid” is a complex organic compound. It contains a benzoic acid group, which is a common moiety in a wide range of important compounds, including many pharmaceuticals . The compound also contains methoxy and benzyloxy groups, which are common in organic chemistry and often used in the synthesis of complex molecules .


Molecular Structure Analysis

The molecular structure of this compound would likely show the aromatic benzene ring of the benzoic acid, with the methoxy (-OCH3) and benzyloxy (-OBn) groups attached at the 3rd, 4th, and 5th positions .


Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar carboxylic acid group would likely make the compound more polar and potentially increase its solubility in water .

Scientific Research Applications

Antimicrobial and Molluscicidal Activity

Research on benzoic acid derivatives, including compounds similar to 3,4-Bis(benzyloxy)-5-methoxybenzoic acid, has shown significant antimicrobial and molluscicidal activities. For example, studies on prenylated benzoic acid derivatives from Piper aduncum leaves indicated significant antibacterial activities (Orjala et al., 1993).

Structural Studies and Molecular Conformation

Investigations into the structural properties of benzoic acid derivatives have revealed interesting molecular conformations. For instance, a study on a triazine derivative related to 3,4-Bis(benzyloxy)-5-methoxybenzoic acid showed a unique triple-decker sandwich conformation, highlighting the complex structural possibilities of such compounds (Peter et al., 2007).

Antioxidant Properties

Phenyl ether derivatives, which are structurally related to 3,4-Bis(benzyloxy)-5-methoxybenzoic acid, have shown strong antioxidant activities. This was demonstrated in a study where similar compounds exhibited significant antioxidant capabilities, comparable to ascorbic acid (Xu et al., 2017).

Liquid Crystal Applications

Benzoic acid derivatives are also explored for their potential in liquid crystal applications. A study on a polymerizable benzoic acid derivative similar to 3,4-Bis(benzyloxy)-5-methoxybenzoic acid demonstrated its use in creating multilayered structures in liquid crystal phases, which could have implications for advanced material applications (Kishikawa et al., 2008).

Anti-Leishmanial Activity

Some bismuth(III) complexes of substituted benzoic acids, structurally related to 3,4-Bis(benzyloxy)-5-methoxybenzoic acid, have exhibited significant anti-Leishmanial activity. This suggests potential therapeutic applications of such compounds (Andrews et al., 2011).

Polymerization Catalysts

Compounds structurally similar to 3,4-Bis(benzyloxy)-5-methoxybenzoic acid have been used as catalysts in the synthesis of organic compounds, demonstrating their utility in chemical synthesis (Massacret et al., 1999).

Biological Activity Studies

Various benzoic acid derivatives are studied for their biological activities, including antimicrobial and antifungal properties. For instance, silicon-containing bis-azomethines derived from compounds like 3,4-Bis(benzyloxy)-5-methoxybenzoic acid have shown notable antimicrobial and antifungal activities, suggesting their potential in pharmaceutical applications (Zaltariov et al., 2015).

Material Science Applications

In material science, benzoic acid derivatives are utilized in developing high-performance polymers with desirable properties like high thermal stability and mechanical strength. This is exemplified in a study on aromatic poly(ether-imide) with benzazole pendent groups and flexible ether linkages, indicating the versatility of these compounds in advanced material synthesis (Toiserkani, 2011).

Safety And Hazards

The safety and hazards of this compound would depend on its specific properties. As with all chemicals, it should be handled with care, and appropriate safety measures should be taken .

Future Directions

The future directions for this compound could involve its use in the synthesis of more complex molecules, potentially for use in pharmaceuticals or other chemical products .

properties

IUPAC Name

3-methoxy-4,5-bis(phenylmethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O5/c1-25-19-12-18(22(23)24)13-20(26-14-16-8-4-2-5-9-16)21(19)27-15-17-10-6-3-7-11-17/h2-13H,14-15H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMUJFYSOGQDCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20500552
Record name 3,4-Bis(benzyloxy)-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Bis(benzyloxy)-5-methoxybenzoic acid

CAS RN

70845-73-7
Record name 3,4-Bis(benzyloxy)-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
T Iijima, Y Mohri, Y Hattori, A Kashima… - Chemistry & …, 2009 - Wiley Online Library
A concise synthesis of (−)‐epicatechin 3‐(3‐O‐methylgallate) (1; ECG3″Me), which is a minor constituent of tea, and (+)‐catechin 3‐(3‐O‐methylgallate) (2; CG3″Me) via …
Number of citations: 10 onlinelibrary.wiley.com
KS Feldman, A Sambandam, KE Bowers… - The Journal of Organic …, 1999 - ACS Publications
Galloyl-derived orthoquinone probes have been designed, synthesized, and utilized in an ongoing study of insect−pathogen interactions. A stable galloyl-derived orthoquinone O-…
Number of citations: 29 pubs.acs.org
刘军, 孙玥, 彭凯, 万升标 - 中国海洋大学学报(自然科学版), 2019 - xml-data.org
: 表没食子儿茶素没食子酸酯(EGCG) 经甲基化后在抗过敏, 降血脂等方面具有更高的生物活性. 但茶叶中甲基化EGCG 含量较低, 为进一步研究其生物活性, 本文对其半合成路线进行了优化. 先…
Number of citations: 1 www.xml-data.org

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